

An In-depth Technical Guide to Ethyl 4-bromo-2-fluorobenzoate

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Compound of Interest

Compound Name: **Ethyl 4-bromo-2-fluorobenzoate**

Cat. No.: **B1322106**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Ethyl 4-bromo-2-fluorobenzoate**, a key organic intermediate. It covers its chemical identity, physicochemical properties, synthesis protocols, and its significant role as a building block in pharmaceutical manufacturing.

Chemical Identity and Structure

Ethyl 4-bromo-2-fluorobenzoate is a halogenated aromatic ester. Its formal IUPAC name is **ethyl 4-bromo-2-fluorobenzoate**. The presence of bromine and fluorine atoms, along with the ethyl ester group, makes it a versatile reagent for constructing more complex molecules through various organic reactions.

The two-dimensional chemical structure of **Ethyl 4-bromo-2-fluorobenzoate** is depicted below.

Caption: 2D Structure of **Ethyl 4-bromo-2-fluorobenzoate**.

Physicochemical Properties

The key physical and chemical properties of **Ethyl 4-bromo-2-fluorobenzoate** are summarized in the table below. This data is essential for handling, reaction setup, and purification procedures.

Property	Value	Reference(s)
Identifier		
CAS Number	474709-71-2	[1]
Formula & Weight		
Molecular Formula	C ₉ H ₈ BrFO ₂	[1]
Molecular Weight	247.06 g/mol	[1]
Exact Mass	245.96917 Da	[2]
Physical Properties		
Physical Form	Liquid	
Density	1.504 g/cm ³	[2]
Flash Point	127.866 °C	[2]
Refractive Index	1.525	[2]
Computed Properties		
XLogP3	2.9	[2]
Topological Polar Surface Area	26.3 Å ²	[2]
Hydrogen Bond Donor Count	0	
Hydrogen Bond Acceptor Count	2	
Rotatable Bond Count	3	[2]

Experimental Protocols: Synthesis

Ethyl 4-bromo-2-fluorobenzoate is typically synthesized via esterification of its corresponding carboxylic acid, 4-bromo-2-fluorobenzoic acid. Below are two common laboratory-scale protocols.

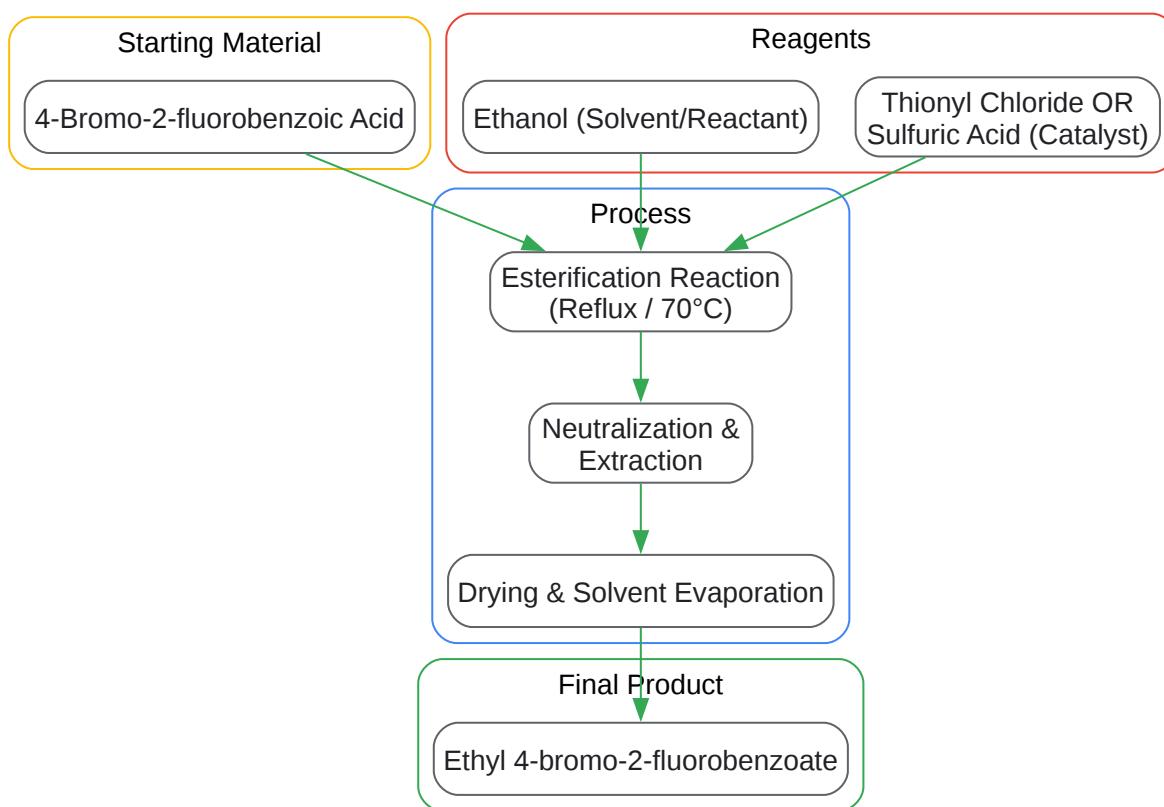
This method involves converting the carboxylic acid to a more reactive acid chloride intermediate, which then reacts with ethanol.

- Reaction Setup: Dissolve 4-bromo-2-fluorobenzoic acid (e.g., 3.0 g) in ethanol (20 mL) in a suitable reaction flask.[2]
- Acyl Chloride Formation: Cool the solution to 0°C in an ice bath. Slowly add thionyl chloride (2.0 mL).[2]
- Reaction: Remove the ice bath and stir the mixture overnight at 70°C.[2]
- Workup: After the reaction is complete, carefully add saturated aqueous sodium bicarbonate solution to neutralize the excess acid.[2]
- Extraction: Concentrate the mixture under reduced pressure to remove ethanol. Extract the residue with ethyl acetate.[2]
- Purification: Wash the organic layer successively with water and saturated brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, **Ethyl 4-bromo-2-fluorobenzoate** (yields typically around 3.3 g for this scale).[2]

This is a classic acid-catalyzed esterification method.

- Reaction Setup: Dissolve 4-bromo-2-fluorobenzoic acid (e.g., 2.0 g, 9.1 mmol) in ethanol (20 mL).[2]
- Catalysis: Carefully add concentrated sulfuric acid (2 mL) to the solution.[2]
- Reaction: Reflux the mixture overnight.[2]
- Workup and Purification: After cooling, neutralize the reaction mixture to a pH of approximately 8 using sodium bicarbonate. Extract the product with an ethyl ester solvent. Dry the organic phase and evaporate the solvent to yield the product (yields typically around 2.0 g for this scale).[2]

The general workflow for these synthesis methods is illustrated in the diagram below.

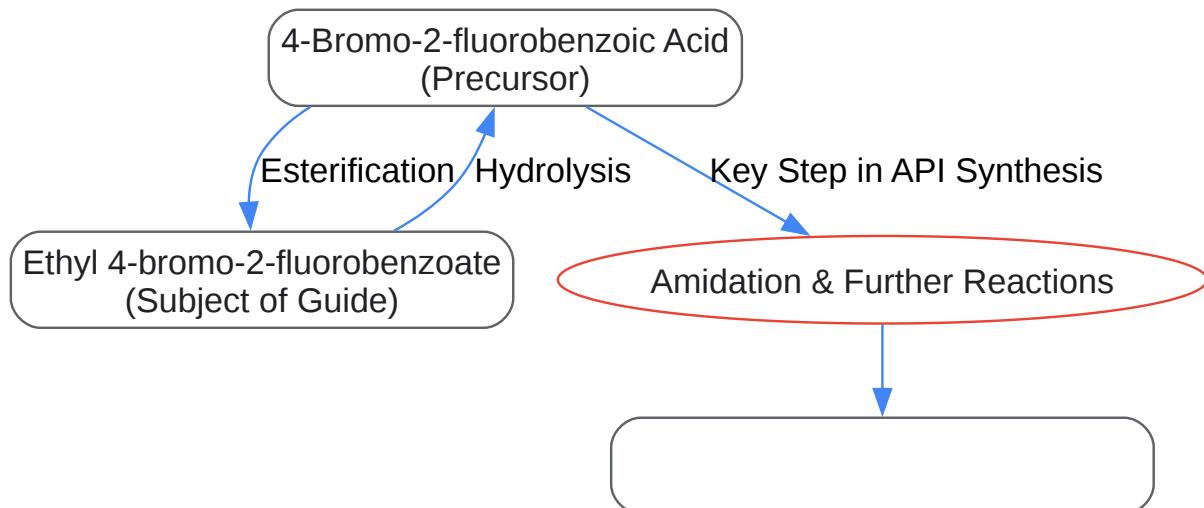
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Caption: General workflow for the synthesis of **Ethyl 4-bromo-2-fluorobenzoate**.

Application in Drug Development

While **Ethyl 4-bromo-2-fluorobenzoate** is a valuable intermediate, its precursor, 4-bromo-2-fluorobenzoic acid, holds a particularly critical role in the synthesis of advanced pharmaceutical agents. It is a key building block for Enzalutamide, a non-steroidal antiandrogen used in the treatment of metastatic castration-resistant prostate cancer.

The synthesis of Enzalutamide involves a multi-step process where 4-bromo-2-fluorobenzoic acid is first converted to an amide, followed by several coupling and cyclization reactions. The logical pathway from this key intermediate to the final active pharmaceutical ingredient (API) underscores the importance of compounds like **Ethyl 4-bromo-2-fluorobenzoate** in the drug development pipeline, as the ester can be readily hydrolyzed back to the parent carboxylic acid or used in other transformations.



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Caption: Logical relationship of intermediates in the synthesis of Enzalutamide.

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